molecular formula C5H5FN2O B14046182 (5-Fluoropyrazin-2-yl)methanol

(5-Fluoropyrazin-2-yl)methanol

Cat. No.: B14046182
M. Wt: 128.10 g/mol
InChI Key: DKFHJYFUAQQKQF-UHFFFAOYSA-N
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Description

(5-Fluoropyrazin-2-yl)methanol is a fluorinated heterocyclic compound with the molecular formula C5H5FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyrazin-2-yl)methanol typically involves the fluorination of pyrazine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrazine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyrazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoropyrazin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyrazin-2-yl)methanol is unique due to its specific substitution pattern on the pyrazine ring, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

(5-fluoropyrazin-2-yl)methanol

InChI

InChI=1S/C5H5FN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2

InChI Key

DKFHJYFUAQQKQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)F)CO

Origin of Product

United States

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